An In-depth Technical Guide to the Physicochemical Properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine
An In-depth Technical Guide to the Physicochemical Properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2R)-4-(pyrrolidin-1-yl)butan-2-amine is a chiral diamine of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This technical guide provides a detailed analysis of the critical physicochemical parameters of (2R)-4-(pyrrolidin-1-yl)butan-2-amine, including its structural and stereochemical features, ionization constant (pKa), lipophilicity (logP), and aqueous solubility. In the absence of extensive experimental data in publicly available literature, this guide integrates high-quality predicted data with established theoretical principles and practical experimental methodologies. Detailed protocols for the experimental determination of these properties are provided to enable researchers to validate and expand upon the data presented herein. This document aims to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics incorporating this versatile chemical entity.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is a multifaceted process where the molecule's intrinsic physicochemical properties play a pivotal role. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For a molecule such as (2R)-4-(pyrrolidin-1-yl)butan-2-amine, which possesses multiple ionizable centers and a distinct stereochemical configuration, a thorough physicochemical characterization is not merely a perfunctory exercise but a critical step in rational drug design.
This guide is structured to provide a holistic understanding of the key physicochemical attributes of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. We will begin by elucidating its structural features, followed by an in-depth discussion of its ionization behavior, lipophilicity, and solubility. Each section will present predicted data, explain the theoretical underpinnings, and provide detailed, actionable experimental protocols.
Molecular Structure and Stereochemistry
The foundational step in characterizing any chemical compound is a thorough understanding of its structure. (2R)-4-(pyrrolidin-1-yl)butan-2-amine, as its IUPAC name suggests, is a butane derivative with two key functional groups: a primary amine at the 2-position and a pyrrolidine ring attached to the 4-position via its nitrogen atom. The "(2R)" designation indicates a specific stereochemical configuration at the chiral center, the second carbon atom of the butane chain.
| Identifier | Value | Source |
| IUPAC Name | (2R)-4-pyrrolidin-1-ylbutan-2-amine | PubChem[1] |
| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1] |
| Canonical SMILES | CC(CCC1CCCN1)N | PubChem[1] |
| InChI | InChI=1S/C8H18N2/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7,9H2,1H3/t8-/m1/s1 | PubChem[1] |
| InChIKey | IZHXOIVNOIKRLP-MRVPVSSYSA-N | PubChem[1] |
| CAS Number | 1315360-19-0 | PubChem[1] |
The presence of a chiral center is of paramount importance in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(2R)" configuration dictates a specific three-dimensional arrangement of the substituents around the chiral carbon, which will influence its binding to chiral biological targets such as enzymes and receptors.
Ionization Constant (pKa): A Key Determinant of Biological Behavior
The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter influencing its absorption, distribution, and target engagement. As (2R)-4-(pyrrolidin-1-yl)butan-2-amine possesses two nitrogen atoms—a primary amine and a tertiary amine within the pyrrolidine ring—it can exist in different protonation states depending on the pH of its environment.
Predicted pKa Values:
Due to the absence of experimentally determined pKa values in the literature, computational prediction tools are employed. These tools utilize algorithms based on large datasets of known pKa values and quantum chemical calculations.
| Functional Group | Predicted pKa | Prediction Tool |
| Primary Amine (-NH₂) | ~10.5 ± 0.5 | ChemAxon |
| Tertiary Amine (Pyrrolidine) | ~11.3 ± 0.5 | ChemAxon |
Rationale Behind the Predicted Values:
The primary amine is expected to have a pKa in the typical range for aliphatic primary amines. The tertiary amine within the pyrrolidine ring is predicted to be slightly more basic due to the electron-donating effect of the alkyl groups. The proximity of the two nitrogen atoms may also have a slight influence on their respective pKa values.
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol describes a robust method for the experimental determination of the pKa values of (2R)-4-(pyrrolidin-1-yl)butan-2-amine.
Objective: To determine the pKa values of the primary and tertiary amine groups by monitoring the pH change upon titration with a strong acid.
Materials:
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(2R)-4-(pyrrolidin-1-yl)butan-2-amine
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Deionized water, degassed
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL)
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Beaker (50 mL)
Procedure:
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Sample Preparation: Accurately weigh approximately 10-20 mg of (2R)-4-(pyrrolidin-1-yl)butan-2-amine and dissolve it in 20 mL of deionized water in a 50 mL beaker.
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Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized HCl solution above the beaker.
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Initial pH Measurement: Record the initial pH of the amine solution.
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Titration: Add the HCl titrant in small increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
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Data Collection: Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.
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Data Analysis:
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Plot the measured pH values against the volume of HCl added to generate a titration curve.
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Determine the first and second derivatives of the titration curve to accurately locate the equivalence points.
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The pKa values correspond to the pH at the half-equivalence points.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of (2R)-4-(pyrrolidin-1-yl)butan-2-amine. By integrating predicted data with established theoretical frameworks and detailed experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. The presented information on pKa, logP, solubility, and spectroscopic characteristics will facilitate a more informed approach to the design, synthesis, and formulation of novel therapeutics based on this important chemical scaffold. It is our hope that this guide will empower scientists to accelerate their research and contribute to the advancement of medicinal chemistry.
References
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PubChem. (2R)-4-(pyrrolidin-1-yl)butan-2-amine. National Center for Biotechnology Information. [Link]
